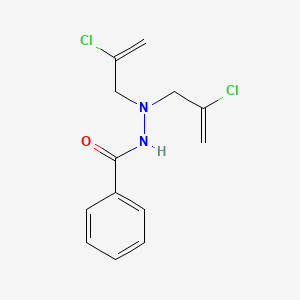
N,n-bis(2-chloroprop-2-enyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,n-bis(2-chloroprop-2-enyl)benzohydrazide is a chemical compound with the molecular formula C13H14Cl2N2O It is known for its unique structure, which includes two chloroprop-2-enyl groups attached to a benzohydrazide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,n-bis(2-chloroprop-2-enyl)benzohydrazide typically involves the reaction of benzohydrazide with 2-chloroprop-2-enyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N,n-bis(2-chloroprop-2-enyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroprop-2-enyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Applications De Recherche Scientifique
N,n-bis(2-chloroprop-2-enyl)benzohydrazide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,n-bis(2-chloroprop-2-enyl)benzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,n-bis(2-chloroprop-2-enyl)benzohydrazide: Unique due to its specific substitution pattern and reactivity.
2-Chlorobenzoic acid hydrazide: Similar core structure but lacks the chloroprop-2-enyl groups.
N,n-bis(2-chloroprop-2-enyl)benzamide: Similar substitution pattern but different functional group (amide instead of hydrazide).
Propriétés
Numéro CAS |
7696-77-7 |
|---|---|
Formule moléculaire |
C13H14Cl2N2O |
Poids moléculaire |
285.17 g/mol |
Nom IUPAC |
N',N'-bis(2-chloroprop-2-enyl)benzohydrazide |
InChI |
InChI=1S/C13H14Cl2N2O/c1-10(14)8-17(9-11(2)15)16-13(18)12-6-4-3-5-7-12/h3-7H,1-2,8-9H2,(H,16,18) |
Clé InChI |
ISMSORBXYWFXOG-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN(CC(=C)Cl)NC(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















